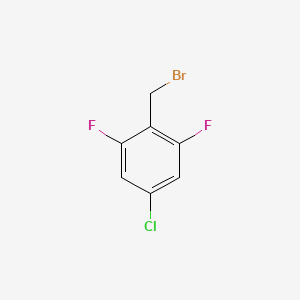

2-(Bromomethyl)-5-chloro-1,3-difluorobenzene

Übersicht

Beschreibung

The compound "2-(Bromomethyl)-5-chloro-1,3-difluorobenzene" is a halogenated aromatic molecule that contains bromo, chloro, and fluoro substituents on a benzene ring. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens suggests that it could serve as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction, followed by bromination and a Grignard reaction, as described in one of the studies . Although the specific synthesis of "2-(Bromomethyl)-5-chloro-1,3-difluorobenzene" is not detailed in the provided papers, similar methodologies could potentially be applied, considering the reactivity of bromomethyl and chloro groups in such compounds.

Molecular Structure Analysis

The molecular structure of bromo- and bromomethyl-substituted benzenes has been studied using X-ray diffraction, revealing various interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions are crucial in determining the packing motifs and the overall stability of the crystal structure. For "2-(Bromomethyl)-5-chloro-1,3-difluorobenzene," similar types of interactions could be expected, influencing its crystalline arrangement and physical properties.

Chemical Reactions Analysis

The reactivity of bromomethyl-substituted benzenes can be influenced by the presence of other substituents on the benzene ring. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different conformations and reactivities in the presence of various solvents . The presence of a bromomethyl group in "2-(Bromomethyl)-5-chloro-1,3-difluorobenzene" suggests that it could undergo further chemical reactions, such as coupling reactions or nucleophilic substitutions, which are typical for bromomethyl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the type and position of the substituents. For instance, the solvates of bromomethyl-substituted benzenes exhibit different crystal structures and solubility depending on the solvent used . The presence of both bromo and chloro substituents in "2-(Bromomethyl)-5-chloro-1,3-difluorobenzene" would affect its boiling point, melting point, solubility, and density. Additionally, the difluoro groups could confer increased stability and resistance to nucleophilic attack compared to non-fluorinated analogs.

Wissenschaftliche Forschungsanwendungen

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on how to handle and store the compound safely.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties or reactivity.

Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “2-(Bromomethyl)-5-chloro-1,3-difluorobenzene”, you would need to consult scientific literature or databases for detailed information. If you have access to a library or a university database, you might be able to find more specific information there. Alternatively, you could consider reaching out to a chemist or a chemical engineer for more detailed assistance.

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKUEAHGMDKVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378548 | |

| Record name | 2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-chloro-1,3-difluorobenzene | |

CAS RN |

537013-52-8 | |

| Record name | 2-(bromomethyl)-5-chloro-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-difluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)